molecular formula C25H26N2O6 B12148742 3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12148742
M. Wt: 450.5 g/mol
InChI Key: ZSSTXJVDCLKGIF-MRCUWXFGSA-N
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Description

3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving the formation of the indole and pyrrole rings followed by their spiro connection. One common method involves the Paal-Knorr synthesis for the pyrrole ring and Fischer indole synthesis for the indole ring . The spiro connection is typically achieved through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its structural similarity to bioactive molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with molecular targets through its functional groups. The hydroxyl and carbonyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can affect various molecular pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-ethoxybenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione apart from similar compounds is its spiro structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(4'E)-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H26N2O6/c1-4-33-17-12-10-16(11-13-17)21(28)20-22(29)23(30)27(14-7-15-32-3)25(20)18-8-5-6-9-19(18)26(2)24(25)31/h5-6,8-13,28H,4,7,14-15H2,1-3H3/b21-20-

InChI Key

ZSSTXJVDCLKGIF-MRCUWXFGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)O

Origin of Product

United States

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